

In-Depth Technical Guide to Ludaconitine: A Diterpenoid Alkaloid with Antileishmanial Potential

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

Ludaconitine, a complex diterpenoid alkaloid, has been identified as a promising natural product with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and the experimental procedures relevant to its study.

Property	Value	Reference
CAS Number	82144-72-7	[1][2][3]
Molecular Formula	C32H45NO9	[1][2]
Source	Aconitum spicatum (Bruhl) Stapf	

Biological Activity: Antileishmanial Effects

Ludaconitine has demonstrated notable in vitro activity against the protozoan parasite Leishmania major, the causative agent of cutaneous leishmaniasis.



Biological Activity	Measurement	Value	Species Tested	Reference
Antileishmanial Activity	IC50	36.10 ± 3.4 μg/mL	Leishmania major	
Cytotoxicity	Concentration	No cytotoxicity observed at 30 μΜ	MCF7, HeLa, PC3 cancer cell lines, and 3T3 normal fibroblast cell line	

Experimental Protocols

While the definitive, detailed experimental protocol for the antileishmanial activity of **Ludaconitine** from the primary literature is not fully available, a generalized protocol for in vitro antileishmanial assays on natural products can be constructed. This serves as a foundational guide for researchers looking to replicate or build upon existing findings.

General In Vitro Antileishmanial Assay Protocol (Promastigote Model)

This protocol outlines the typical steps involved in assessing the efficacy of a compound against the promastigote stage of Leishmania species.

1. Parasite Culture:

- Leishmania major promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 μg/mL).
- The culture is maintained at 24°C.

2. Compound Preparation:

- A stock solution of **Ludaconitine** is prepared in dimethyl sulfoxide (DMSO).
- Serial dilutions are made to achieve the desired final concentrations for the assay.



3. Assay Procedure:

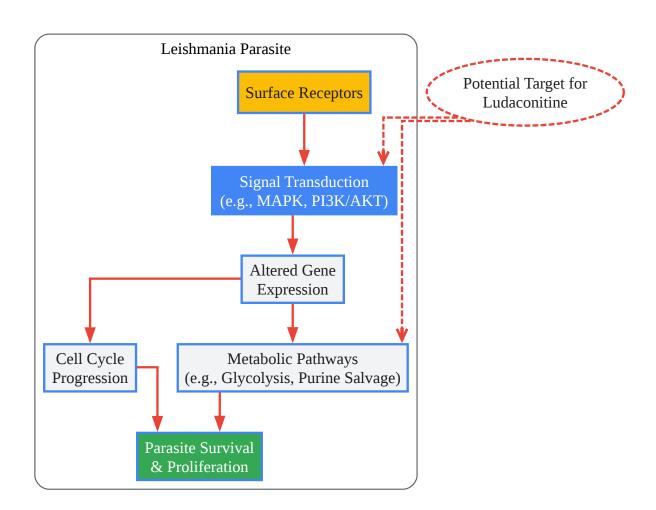
- In a 96-well microtiter plate, 1 x 106 promastigotes/mL are seeded in each well.
- The serially diluted Ludaconitine is added to the wells.
- A positive control (e.g., Amphotericin B) and a negative control (DMSO vehicle) are included.
- The plates are incubated at 24°C for 72 hours.
- 4. Viability Assessment:
- Parasite viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- The optical density is measured at a specific wavelength (typically 570 nm) using a microplate reader.
- 5. Data Analysis:
- The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Logical Workflow for Antileishmanial Drug Discovery

The process of identifying and validating a potential antileishmanial compound like **Ludaconitine** follows a structured workflow.







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